3-Benzyl-6-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid
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Overview
Description
3-Benzyl-6-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered ring compounds containing three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-6-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be formed through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene.
Substitution Reactions: The benzyl and isopropyl groups can be introduced through nucleophilic substitution reactions.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide as the carbon source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-6-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Alkylating Agents: Benzyl bromide, isopropyl bromide
Bases: Potassium carbonate, sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.
Scientific Research Applications
3-Benzyl-6-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Benzyl-6-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Isopropyl-benzyl)-6-phenyl-isoxazolo[5,4-b]pyridine-4-carboxylic acid
- 1H-Pyrazolo[3,4-b]pyridines
- Imidazo[4,5-b]pyridines
Uniqueness
3-Benzyl-6-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and isopropyl groups, along with the isoxazole ring, contributes to its potential as a versatile building block in synthetic chemistry and its promising applications in various scientific fields.
Properties
CAS No. |
1263211-73-9 |
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Molecular Formula |
C17H16N2O3 |
Molecular Weight |
296.32 g/mol |
IUPAC Name |
3-benzyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C17H16N2O3/c1-10(2)13-9-12(17(20)21)15-14(19-22-16(15)18-13)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,20,21) |
InChI Key |
YHRMGBFHNCJUEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(C(=C1)C(=O)O)C(=NO2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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